Conformational Rigidity of Cyclobutane vs. Flexible PEG/Alkyl Linkers in PROTAC Ternary Complex Formation
The incorporation of a rigid cyclobutane core, as found in 3-azidopropoxycyclobutane, into a PROTAC linker can significantly alter degradation efficacy by restricting conformational freedom and pre-organizing the ligand for productive ternary complex formation. This principle is demonstrated by the compound UNC7700, which contains a unique cis-cyclobutane linker and exhibits potent degradation of the EED protein with a DC50 of 111 nM and a Dmax of 84% after 24 hours in DB cells [1]. While direct data for 3-azidopropoxycyclobutane are unavailable, this class-level evidence suggests that the rigid cyclobutane moiety provides a distinct advantage over flexible linkers (e.g., PEG or alkyl chains) for applications where precise spatial control is paramount.
| Evidence Dimension | Protein Degradation Potency |
|---|---|
| Target Compound Data | Data not available for the target compound. |
| Comparator Or Baseline | UNC7700 (contains a cis-cyclobutane linker): DC50 = 111 nM for EED degradation, Dmax = 84% [1]. |
| Quantified Difference | Not applicable; class-level inference only. |
| Conditions | Diffuse large B-cell lymphoma (DB) cell line, 24-hour treatment [1]. |
Why This Matters
This demonstrates that cyclobutane linkers can achieve high-potency protein degradation in a cellular context, supporting the rationale for selecting 3-azidopropoxycyclobutane over more flexible alternatives when developing novel PROTACs.
- [1] Bashore, F. M., et al. (2023). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. ACS Chemical Biology, 18(3), 691-702. View Source
